(3S)-3-Methyltetrahydrofuran-3-carboxylic acid
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Overview
Description
(3S)-3-Methyltetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring substituted with a methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Methyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a 3-methyltetrahydrofuran-3-carboxylate ester, using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as palladium on carbon, under mild temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3S)-3-Methyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Methyltetrahydrofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid: This compound has a similar carboxylic acid group but differs in the ring structure and additional functional groups.
(2R,3S)-Isocitric acid: Another compound with a carboxylic acid group, but with a different stereochemistry and additional hydroxyl groups.
Uniqueness
(3S)-3-Methyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tetrahydrofuran ring and a carboxylic acid group. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.
Properties
IUPAC Name |
(3S)-3-methyloxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZNEKJUIYLHAR-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCOC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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